Chlorambucil Ethyl Ester
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Overview
Description
Chlorambucil Ethyl Ester is a derivative of Chlorambucil, a chemotherapy agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound retains the alkylating properties of its parent compound, making it a potent agent in disrupting DNA replication and inducing cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorambucil Ethyl Ester typically involves the esterification of Chlorambucil with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Chlorambucil+EthanolH2SO4Chlorambucil Ethyl Ester+Water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester.
Chemical Reactions Analysis
Types of Reactions
Chlorambucil Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Chlorambucil and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating with dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: Chlorambucil and ethanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Chlorambucil Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
Chlorambucil Ethyl Ester exerts its effects by interfering with DNA replication and inducing DNA damage. This leads to cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein, an apoptosis promoter . The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: The parent compound, used in chemotherapy.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
Chlorambucil Ethyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as solubility and absorption. This modification can potentially reduce side effects and improve therapeutic outcomes compared to Chlorambucil .
Properties
Molecular Formula |
C16H23Cl2NO2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-21-16(20)5-3-4-14-6-8-15(9-7-14)19(12-10-17)13-11-18/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
XHMWSXLDNNNEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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